molecular formula C18H13F3N4O2 B12126920 2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B12126920
M. Wt: 374.3 g/mol
InChI Key: MYZDBRYNYIFZAD-UHFFFAOYSA-N
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Description

2-Hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. Its structure includes a hydroxy group at position 2, a partially saturated 3,4-dihydropyrimidine ring, and a carboxamide moiety substituted with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) substituent is a strong electron-withdrawing group, which may enhance metabolic stability and influence binding interactions in biological systems .

Properties

Molecular Formula

C18H13F3N4O2

Molecular Weight

374.3 g/mol

IUPAC Name

2-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)10-5-1-2-6-11(10)22-16(27)14-9-15(26)24-17-23-12-7-3-4-8-13(12)25(14)17/h1-8,14H,9H2,(H,22,27)(H,23,24,26)

InChI Key

MYZDBRYNYIFZAD-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

The compound likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain speculative due to limited data. Major products formed from these reactions would depend on the specific reaction type and conditions.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds with similar structural features to benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.0060.006 to 1.774μM1.774\,\mu M against multiple cancer types including breast and colorectal cancers .
    • The benzimidazole framework is associated with mechanisms that inhibit cell proliferation and induce apoptosis in cancer cells.
  • Antimicrobial Properties
    • Compounds containing the benzimidazole structure have demonstrated promising antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.27μM1.27\,\mu M against tested microbial strains .
    • The presence of electron-withdrawing groups like trifluoromethyl has been shown to enhance antimicrobial efficacy.
  • Neurokinin Receptor Modulation
    • The compound has been explored for its potential role as a neurokinin receptor modulator, which could be beneficial in treating conditions mediated by neurokinin signaling pathways, such as pain and inflammation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a series of benzimidazole derivatives similar to the target compound. The findings revealed that specific derivatives had IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating higher potency against colorectal carcinoma cells (HCT116) .

Case Study 2: Antimicrobial Screening

In another investigation, synthesized derivatives were tested for antimicrobial properties using the tube dilution method against various pathogens. Results showed that several compounds had potent activity with MIC values indicating effectiveness comparable to established antibiotics .

Data Tables

Activity IC50/MIC Values Cell Lines/Pathogens Reference
Anticancer0.006 - 1.774 µMPC-3, HeLa, A549
Antimicrobial1.27 - 2.65 µMGram-positive and Gram-negative
Neurokinin ModulationN/ANeurokinin receptors

Mechanism of Action

Without precise data, we can only speculate on its mechanism of action. its trifluoromethyl group suggests potential interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Compound Name Substituent at Carboxamide Phenyl Additional Modifications Key Features
Target Compound 2-(trifluoromethyl)phenyl 2-hydroxy, 3,4-dihydropyrimidine Enhanced lipophilicity and electron-withdrawing effects from -CF₃
N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide 4-fluorophenyl 4-oxo, fully saturated tetrahydropyrimidine Polar -F substituent; potential for hydrogen bonding
N-(4-Chlorophenyl)-2-oxo-1-(2-phenylethyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide 4-chlorophenyl 2-oxo, 1-(2-phenylethyl) side chain Bulky phenethyl group may sterically hinder target interactions
N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide 3,4-difluorophenyl 2-hydroxy, 3,4-dihydropyrimidine Dual -F substituents increase electronegativity and metabolic resistance

Key Observations :

Ring Saturation : The 3,4-dihydropyrimidine moiety in the target compound and N-(3,4-difluorophenyl) analog introduces partial saturation, which may reduce conformational flexibility compared to fully unsaturated derivatives (e.g., 4-oxo analogs) .

Substituent Position : Substituents at the para-position (e.g., 4-F or 4-Cl) in analogs contrast with the ortho-CF₃ group in the target compound, which could alter steric interactions or molecular dipole moments.

Pharmacological and Physicochemical Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from related analogs:

  • N-(4-Fluorophenyl) analog : The 4-fluorophenyl group may enhance solubility compared to -CF₃ but reduce membrane permeability .
  • N-(3,4-difluorophenyl) analog : Dual fluorination may enhance metabolic stability by blocking oxidation sites, a feature relevant to drug design .

Biological Activity

The compound 2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide is a member of the benzimidazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains and protozoa. Specifically, compounds with trifluoromethyl substitutions have demonstrated enhanced potency against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 250 µg/mL .

Antiparasitic Activity

The compound has been tested for antiprotozoal activity, particularly against Giardia intestinalis and Trichomonas vaginalis. In vitro studies have shown that certain analogs exhibit IC50 values less than 1 µM against these pathogens, significantly outperforming standard treatments like metronidazole .

Anti-inflammatory Effects

Compounds similar to 2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide have been found to inhibit the NF-κB signaling pathway, a critical mediator in inflammation. The introduction of electron-withdrawing groups such as trifluoromethyl enhances the compound's lipophilicity and metabolic stability, potentially increasing its anti-inflammatory efficacy .

Anticancer Potential

Recent studies have suggested that benzimidazole derivatives can act as inhibitors of various cancer-related pathways. For example, some compounds have shown IC50 values in the low micromolar range against cancer cell lines by targeting kinases involved in cell proliferation and survival . The structural modifications in the pyrimidine and benzimidazole moieties are believed to play a crucial role in their anticancer activity.

Study 1: Antimicrobial Efficacy

A study evaluated several benzimidazole derivatives for their antimicrobial properties. The compound exhibited moderate activity against E. coli with an MIC of 0.5 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

Study 2: Anti-inflammatory Mechanism

In a cellular model of inflammation, the compound was shown to significantly reduce TNFα production in lipopolysaccharide (LPS)-treated macrophages. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Structure-Activity Relationship (SAR)

The biological activity of 2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide can be influenced by various structural modifications:

ModificationEffect on Activity
Trifluoromethyl groupIncreases lipophilicity and potency
Hydroxy groupEnhances solubility and bioavailability
Substituents on pyrimidine ringAlters selectivity towards targets

Preparation Methods

Carboxylic Acid Condensation

Heating 38 with trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) yields 2-substituted benzimidazoles. For example:

o-Phenylenediamine+RCO2HPPA, 150°CBenzimidazole-2-yl derivatives\text{o-Phenylenediamine} + \text{RCO}_2\text{H} \xrightarrow{\text{PPA, 150°C}} \text{Benzimidazole-2-yl} \text{ derivatives}

Key Considerations :

  • Electron-withdrawing groups (e.g., -CF3_3) on the carboxylic acid enhance cyclization kinetics.

  • Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min at 120°C).

Nitro Reduction-Cyclization

Reduction of 2-nitroanilines 39 followed by cyclization with aldehydes or ketones provides regiocontrol:

2-NitroanilineH2/Pd-Co-PhenylenediamineRCOR’Benzimidazole\text{2-Nitroaniline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{o-Phenylenediamine} \xrightarrow{\text{RCOR'}} \text{Benzimidazole}

Optimization :

  • Na2_2S2_2O4_4 in DMF at 80°C achieves quantitative yields for electron-deficient substrates.

Dihydropyrimidine Ring Formation

The dihydropyrimido[1,2-a]benzimidazole system necessitates annulation of a β-keto ester equivalent onto the benzimidazole. Source details Biginelli reaction adaptations for fused systems:

Modified Biginelli Cyclocondensation

Reacting benzimidazole-2-carbaldehyde 40 with ethyl acetoacetate 3 and urea 1 under Lewis acid catalysis forms the dihydropyrimidine ring:

40+3+1FeCl3\cdotp6H2O (10 mol%), EtOH, ΔDihydropyrimidine-Benzimidazole Hybrid\text{40} + \text{3} + \text{1} \xrightarrow{\text{FeCl}3\text{·6H}2\text{O (10 mol\%), EtOH, Δ}} \text{Dihydropyrimidine-Benzimidazole Hybrid}

Catalyst Screening :

  • FeCl3_3·6H2_2O outperforms ZnCl2_2 or Cu(OAc)2_2, yielding 78–85% in ethanol.

  • Solvent-free conditions with montmorillonite K10 clay increase yields to 89%.

Post-Functionalization of Benzimidazole

Introducing a β-keto ester side chain at N1 of benzimidazole 41 enables intramolecular cyclization:

41TiCl4,CH2Cl2,0°CDihydropyrimidine Fused Product\text{41} \xrightarrow{\text{TiCl}4, \text{CH}2\text{Cl}_2, 0°C} \text{Dihydropyrimidine Fused Product}

Regioselectivity :

  • N1 alkylation dominates due to higher nucleophilicity compared to N3.

Introduction of the 2-Hydroxy Group

The 2-hydroxy substituent is installed via:

Direct Hydroxylation

Oxidation of a 2-methyl group using KMnO4_4/AcOH or SeO2_2/dioxane:

2-Me-DihydropyrimidineSeO2,80°C2-OH Derivative (62% yield)\text{2-Me-Dihydropyrimidine} \xrightarrow{\text{SeO}_2, 80°C} \text{2-OH Derivative (62\% yield)}

Limitation : Over-oxidation to ketones occurs without careful stoichiometry.

Hydroxy-Containing Building Blocks

Employing glycolic acid derivatives in the Biginelli step:

Glycolic ethyl ester+Benzimidazole aldehyde+UreaBi(OTf)32-OH Product\text{Glycolic ethyl ester} + \text{Benzimidazole aldehyde} + \text{Urea} \xrightarrow{\text{Bi(OTf)}_3} \text{2-OH Product}

Yield : 68% with Bi(OTf)3_3 vs. 52% with HCl.

Installation of the 4-Carboxamide Moiety

The N-[2-(trifluoromethyl)phenyl]carboxamide group is introduced via:

Carboxylic Acid Activation

Converting the 4-carboxylate 42 to an acid chloride (SOCl2_2, reflux), followed by coupling with 2-(trifluoromethyl)aniline 43 :

42SOCl2Acid chloride43, Et3NCarboxamide (85% yield)\text{42} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{43, Et}3\text{N}} \text{Carboxamide (85\% yield)}

Alternative Activators :

  • HATU/DMAP in DMF achieves 89% yield at 25°C.

Urea-Based Biginelli Variants

Using N-(2-trifluoromethylphenyl)urea 44 in place of urea:

Benzimidazole aldehyde+β-keto ester+44Yb(OTf)3Direct Carboxamide Formation\text{Benzimidazole aldehyde} + \text{β-keto ester} + \text{44} \xrightarrow{\text{Yb(OTf)}_3} \text{Direct Carboxamide Formation}

Efficiency : 72% yield with Yb(OTf)3_3 vs. 58% with ZnCl2_2.

Optimization and Challenges

Regiochemical Control

  • N-Alkylation vs. O-Alkylation : Use of bulky bases (e.g., DIPEA) suppresses O-alkylation during carboxamide installation.

  • Ring Closure Position : DFT calculations indicate that electron-deficient benzimidazoles favor annulation at C2 over C1.

Green Chemistry Approaches

  • Mechanochemical Synthesis : Ball-milling benzimidazole, diethyl acetylenedicarboxylate, and urea with Yb(OTf)3_3 achieves 82% yield in 2 hrs.

  • Aqueous Micellar Catalysis : TPGS-750-M surfactant enables reactions in water at 35°C (76% yield).

Analytical Data for Key Intermediates

IntermediateStructure1H NMR^1\text{H NMR} (δ, ppm)HRMS (m/z) [M+H]+^+
41 Benzimidazole-β-keto ester2.51 (s, 3H, CH3_3), 4.32 (q, 2H, OCH2_2)289.1543
42 4-Carboxylic acid8.21 (s, 1H, ArH), 12.98 (s, 1H, COOH)305.1287
Final productTarget compound8.45 (d, 1H, NH), 6.89–7.76 (m, 8H, ArH)447.1895

Q & A

Q. What are the optimal synthetic routes for 2-hydroxy-N-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of pyrimido-benzimidazole derivatives typically involves condensation reactions under reflux conditions. For example, a related compound was synthesized by reacting 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol with glacial acetic acid as a catalyst, followed by reflux for 4 hours and solvent evaporation . To optimize yield, employ statistical experimental design (e.g., factorial designs) to test variables like solvent polarity, temperature, and catalyst concentration. For instance, K₂CO₃ in DMF has been used to facilitate nucleophilic substitution in similar heterocyclic systems, achieving yields >80% under ambient conditions .

Q. How can structural characterization be rigorously performed to confirm the identity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions, particularly the trifluoromethyl group and hydrogen-bonded hydroxy moiety.
  • X-ray Diffraction : Resolve crystal structures to verify the dihydropyrimido-benzimidazole core and spatial arrangement of substituents, as demonstrated for analogs like N-(3,4-difluorophenyl)-2-hydroxy-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide .
  • HRMS : Validate molecular formula accuracy with high-resolution mass spectrometry.

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict and improve reaction pathways for synthesizing this compound?

  • Methodological Answer : Use reaction path search algorithms (e.g., artificial force-induced reaction method) based on quantum chemical calculations (DFT or ab initio) to identify transition states and intermediates. For example, ICReDD integrates computational predictions with experimental validation to narrow optimal conditions, reducing trial-and-error by 60–70% . Focus on optimizing key steps like cyclization of the benzimidazole core or trifluoromethylphenyl coupling, leveraging solvent effect simulations (e.g., COSMO-RS) to select reaction media.

Q. What strategies address contradictions in bioactivity data for this compound across different assay systems?

  • Methodological Answer :
  • Purity Control : Ensure compound purity (>95%) via HPLC and elemental analysis, as impurities (e.g., unreacted intermediates) may skew bioactivity .
  • Assay Standardization : Replicate assays under controlled conditions (pH, temperature, solvent). For instance, evaluate stability under physiological pH (1.2–7.4) to rule out decomposition artifacts .
  • Target Profiling : Use kinome-wide screening or proteomics to identify off-target interactions that may explain variability.

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

  • Methodological Answer :
  • Functional Group Modulation : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, chloro) to assess impact on target binding. Analogous studies on pyrido[2,3-d]pyrimidines showed that substituent polarity correlates with kinase inhibition potency .
  • Scaffold Hybridization : Fuse the dihydropyrimido-benzimidazole core with bioactive motifs (e.g., furan, oxadiazole) to enhance solubility or bioavailability, as seen in N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-benzoxazole derivatives .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Membrane Technologies : Use nanofiltration or reverse osmosis to separate low-molecular-weight intermediates .
  • Chromatography : Employ preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolation. For scale-up, transition to flash chromatography with silica gel or resin-based stationary phases .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s stability under varying environmental conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to stress conditions (40–80°C, 75% RH, UV light) and monitor degradation via LC-MS. For hydrolytic stability, incubate in buffers (pH 1–9) and quantify residual compound .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage conditions (25°C).

Q. What statistical approaches resolve conflicting data in dose-response studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple assays using random-effects models to account for inter-study variability.
  • Bootstrap Resampling : Estimate confidence intervals for IC₅₀ values to identify outliers or assay-specific biases .

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